Diethyl 4-oxooxane-2,6-dicarboxylate

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2) is a saturated heterocyclic diester belonging to the tetrahydropyran-4-one dicarboxylate class. Its core scaffold is the fully hydrogenated (tetrahydro-2H-pyran) analog of the more extensively studied diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate, CAS 725-92-8).

Molecular Formula C11H16O6
Molecular Weight 244.24 g/mol
CAS No. 61417-25-2
Cat. No. B14585970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-oxooxane-2,6-dicarboxylate
CAS61417-25-2
Molecular FormulaC11H16O6
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CC(O1)C(=O)OCC
InChIInChI=1S/C11H16O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h8-9H,3-6H2,1-2H3
InChIKeyQUZPSGVDCFXEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2): A Saturated Tetrahydropyran-4-one Diester Building Block for Heterocyclic Synthesis and Biological Probe Development


Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2) is a saturated heterocyclic diester belonging to the tetrahydropyran-4-one dicarboxylate class. Its core scaffold is the fully hydrogenated (tetrahydro-2H-pyran) analog of the more extensively studied diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate, CAS 725-92-8) [1]. The compound features a six-membered oxane ring bearing a ketone at position 4 and two ethoxycarbonyl substituents at positions 2 and 6, with a molecular formula of C11H16O6 and a molecular weight of 244.24 g/mol [2]. This saturated framework confers distinct conformational flexibility, altered electronic distribution, and a higher hydrogen-bond acceptor count relative to its unsaturated 4H-pyran counterpart, which can translate into measurable differences in physicochemical properties, metabolic stability, and intermolecular interaction profiles relevant to both synthetic chemistry and early-stage drug discovery programs [3].

Why Diethyl 4-oxooxane-2,6-dicarboxylate Cannot Be Casually Replaced by Its Unsaturated 4H-Pyran or Dimethyl Ester Analogs


Within the pyran-4-one dicarboxylate family, substitution of the saturated tetrahydro-2H-pyran core (CAS 61417-25-2) with an unsaturated 4H-pyran ring (CAS 725-92-8) or replacement of the diethyl ester groups with dimethyl esters introduces non-trivial alterations in molecular recognition, metabolic susceptibility, and synthetic reactivity that preclude generic interchange. The saturated oxane ring eliminates the conjugated π-system present in the 4H-pyran, increasing conformational degrees of freedom, altering the spatial orientation of the 2,6-dicarboxylate vectors, and reducing electrophilicity at the ring positions adjacent to the carbonyl [1]. These structural perturbations manifest as quantifiable differences in lipophilicity (LogP 0.23 for the tetrahydro vs. higher predicted LogP for the 4H-pyran analog), polar surface area (78.9 Ų), hydrogen-bonding capacity, and bulk physical properties including density (1.153 g/cm³) and boiling point (340.8 °C) [2][3]. Furthermore, the tetrahydro scaffold removes the potential for cytochrome P450-mediated epoxidation of the endocyclic double bond present in the 4H-pyran series, a factor of direct relevance when the compound is employed as a fragment or intermediate in medicinal chemistry campaigns where metabolic soft spots must be controlled [1].

Quantitative Differentiation Evidence for Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2) Relative to Closest Analogs


Saturated vs. Unsaturated Core: Molecular Weight, LogP, and Conformational Flexibility Differentiate the Tetrahydro-2H-pyran from the 4H-Pyran Scaffold

Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2) differs from its most direct structural analog, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate, CAS 725-92-8), by the saturation state of the heterocyclic ring. The target compound possesses a fully hydrogenated tetrahydro-2H-pyran ring (C11H16O6, MW 244.24) versus the unsaturated 4H-pyran ring of the comparator (C11H12O6, MW 240.21), resulting in a molecular weight increase of 4.03 g/mol [1]. The measured LogP of the target compound is 0.2293, compared with a computationally predicted LogP of approximately 1.2-1.5 for the 4H-pyran analog, indicating that saturation of the ring reduces lipophilicity by roughly 1 log unit [1][2]. The polar surface area (PSA) of the target compound is 78.9 Ų [1]. This reduction in lipophilicity, coupled with the absence of the conjugated enone system, is expected to decrease non-specific protein binding, alter membrane permeability, and reduce the potential for Michael addition at the β-position of the α,β-unsaturated carbonyl present in the 4H-pyran comparator [3].

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Diethyl vs. Dimethyl Ester: Impact on Lipophilicity and Hydrolytic Stability for Prodrug and Fragment Applications

The diethyl ester substituents on the target compound confer greater lipophilicity and enhanced steric shielding of the ester carbonyls relative to the dimethyl ester analog (dimethyl 4-oxooxane-2,6-dicarboxylate). While the dimethyl ester analog possesses a molecular weight of approximately 212.03 g/mol (C9H10O6 for the unsaturated form), the target diethyl ester has MW 244.24 g/mol [1]. The increased alkyl chain length from methyl to ethyl reduces the electrophilicity of the ester carbonyl carbon toward nucleophilic hydrolysis, a phenomenon well-established in ester prodrug literature [2]. This differential hydrolytic stability has practical consequences: the diethyl ester is expected to exhibit slower chemical and enzymatic hydrolysis rates compared to the dimethyl ester, making it the preferred intermediate when esters must survive aqueous acidic or basic reaction conditions during multi-step synthetic sequences. Conversely, the dimethyl ester may be preferred when rapid ester cleavage is desired for in situ generation of the free dicarboxylic acid [2].

Prodrug design Ester prodrugs Hydrolytic stability

Biological Activity Fingerprint: Lipoxygenase Inhibition and Antibacterial Potential Differentiate the Saturated Scaffold from the 4H-Pyran Series

The target compound has been annotated in curated pharmacological databases as a lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) reported to a lesser extent [1]. The compound also demonstrates antioxidant properties in fats and oils [1]. In the antibacterial domain, the compound is classified as a synthetic small-molecule cell wall synthesis inhibitor with activity against Gram-positive organisms, detected via a cell wall inhibitor reporter system, though it exhibits weak whole-cell activity [2]. These biological annotations are associated with ChEMBL assay records for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells and 5-LOX inhibition in rat polymorphonuclear leukocytes [3]. In contrast, the unsaturated 4H-pyran analog (diethyl chelidonate, CAS 725-92-8) has been characterized primarily as a specific inhibitor of hormone-stimulated lipolysis in adipose tissue, acting through a mechanism distinct from α-adrenergic blockade and generic lipase inhibition [4]. This divergence in biological activity profiles between the saturated and unsaturated scaffolds suggests that reduction of the 4H-pyran ring redirects molecular recognition from the lipolysis pathway toward the arachidonic acid cascade and bacterial cell wall synthesis machinery.

Lipoxygenase inhibition Anti-inflammatory Antibacterial ChEMBL

Synthetic Utility: The 4-Oxo Group as a Versatile Handle for Downstream Derivatization Distinct from 4-Hydroxy and 4H-Pyran Analogs

The ketone at position 4 of the oxane ring provides a reactive handle for chemoselective transformations—including oxime/hydrazone formation, reductive amination, Grignard/nucleophilic addition, and Wittig olefination—that are not accessible with the 4-hydroxy analog (4-hydroxy-tetrahydro-pyran-2,6-dicarboxylic acid diethyl ester, CAS 854696-67-6, MW 246.26) or the fully unsaturated 4H-pyran series [1][2]. Critically, the ketone in the saturated system lacks the extended conjugation present in the 4H-pyran-4-one (pyrone) system, making it a more electrophilic and therefore more reactive carbonyl toward nucleophilic attack. The 4-oxooxane scaffold has been employed as a key intermediate in the synthesis of oxirane derivatives with plant growth regulatory and fungicidal activity, as described in Bayer AG patent DE3315681A1 [3]. Additionally, 4-oxo-substituted tetrahydropyrans serve as precursors to DNA gyrase and topoisomerase IV inhibitors with potent antibacterial activity, highlighting the synthetic value of the 4-oxo substitution pattern for generating biologically active derivatives [4]. The diethyl ester groups at positions 2 and 6 are positioned to direct stereochemistry during nucleophilic additions to the C4 ketone through chelation or steric effects.

Heterocyclic synthesis Oxime formation Reductive amination Grignard addition

Bulk Physicochemical Properties: Density, Boiling Point, and Flash Point Distinguish the Tetrahydro Diester from the 4H-Pyran Diester for Handling and Formulation

The saturated tetrahydro-2H-pyran diester exhibits distinct bulk physical properties compared to its unsaturated 4H-pyran counterpart, with direct implications for large-scale handling, storage, and formulation. The target compound has a measured density of 1.153 g/cm³, a boiling point of 340.8 °C at 760 mmHg, and a flash point of 148.9 °C [1]. In comparison, the unsaturated 4H-pyran analog (CAS 725-92-8) has a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 391.2±42.0 °C at 760 mmHg . The lower density and lower boiling point of the saturated compound are consistent with the loss of planar rigidity and reduced intermolecular π-stacking interactions upon ring saturation. The flash point of 148.9 °C for the target compound classifies it as a combustible rather than flammable liquid under standard GHS criteria, which may simplify storage and transport regulatory requirements relative to lower-flash-point analogs [1].

Process chemistry Safety data Formulation Physical properties

Optimal Scientific and Industrial Application Scenarios for Diethyl 4-oxooxane-2,6-dicarboxylate (CAS 61417-25-2) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Saturated, Low-LogP Heterocyclic Fragment for Lipoxygenase and Anti-Inflammatory Target Screening

With a measured LogP of 0.23 and MW of 244.24, the compound falls within established fragment library physicochemical criteria (MW < 300, LogP ≤ 3) and offers a saturated scaffold that minimizes the risk of non-specific covalent binding associated with the enone motif present in the 4H-pyran analog [1]. Fragment-based screening groups targeting 5-lipoxygenase, COX, or related arachidonic acid cascade enzymes should select this compound over the unsaturated diethyl chelidonate (CAS 725-92-8) to avoid false-positive hits arising from Michael addition to the conjugated enone [2]. The ChEMBL-annotated activity against 5-LOX translocation and the Wroclaw Medical University annotation as a lipoxygenase inhibitor provide a validated biological starting point for hit expansion [2].

Multi-Step Heterocyclic Synthesis: A Ketone Handle for Parallel Derivatization toward Antibacterial Topoisomerase Inhibitors

The 4-oxo group serves as a versatile diversification point for oxime, hydrazone, and amine libraries via condensation or reductive amination chemistry, enabling rapid exploration of structure-activity relationships around the tetrahydropyran-based bacterial topoisomerase inhibitor pharmacophore [3]. The diethyl ester protecting groups are stable under the mildly acidic or neutral conditions typical of these transformations, whereas dimethyl esters risk premature hydrolysis. Procurement of this specific diester is recommended over the dimethyl analog when the synthetic route requires ester survival through multiple aqueous workup steps [4].

Agrochemical Intermediate: Synthesis of Oxirane-Based Plant Growth Regulators and Fungicides

As exemplified in Bayer patent DE3315681A1, oxooxane dicarboxylate esters serve as intermediates for oxirane derivatives with demonstrated plant growth regulatory and fungicidal activities [5]. The saturated ring and diethyl ester substitution pattern are critical for the subsequent epoxidation and ring-opening steps described in the patent. The flash point of 148.9 °C and boiling point of 340.8 °C provide a favorable safety and purification profile for pilot-scale synthesis compared to lower-flash-point heterocyclic intermediates [6].

Antibacterial Drug Discovery: Cell Wall Synthesis Inhibitor Scaffold with Gram-Positive Selectivity

The compound's annotation in the AntibioticDB as a cell wall synthesis inhibitor with Gram-positive spectrum, detected via a cell wall inhibitor reporter system, positions it as a structurally novel starting point for antibacterial lead generation distinct from classical β-lactam and glycopeptide antibiotics [7]. The weak whole-cell activity suggests the compound may serve as a fragment or early lead requiring further optimization of permeability or efflux susceptibility—a common trajectory in antibacterial drug discovery where the tetrahydro scaffold's conformational flexibility may facilitate adaptation to target binding pockets [3].

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